Glyceryl 2-caprylate

Descripción general

Descripción

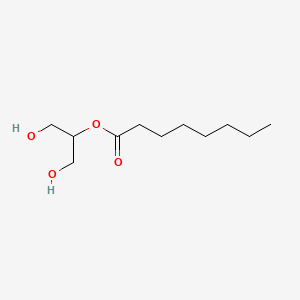

Glyceryl 2-caprylate, also known as glycerin monocaprylate or glycerol monocaprylate, is a compound that combines glycerin and a fatty acid from coconut . It is used for its emollient and emulsifier properties . As an emollient, it helps hydrate your skin by creating a barrier on your skin to trap moisture in, helping to keep your skin soft and smooth .

Synthesis Analysis

Polyglyceryl-10 caprylates, which are similar to this compound, are synthesized by the esterification reaction between polyglycerin-10 and caprylic acid .Molecular Structure Analysis

This compound has a molecular formula of C11H22O4 . Its average mass is 218.290 Da and its monoisotopic mass is 218.151810 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³, a boiling point of 352.9±22.0 °C at 760 mmHg, and a flash point of 129.5±15.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . It has a polar surface area of 67 Ų and a molar volume of 209.0±3.0 cm³ .Aplicaciones Científicas De Investigación

Allergic Contact Dermatitis and Skin Penetration

Glyceryl 2-caprylate has been identified as a contact allergen, contributing to allergic contact dermatitis, as seen in cases involving European spider crabs and certain cosmetics (Gil-Pallares et al., 2020). Additionally, its role in enhancing dermal delivery of drugs has been explored, demonstrating its capacity to improve skin penetration (Subongkot et al., 2020).

Biofilm Eradication

This compound, in combination with glyceryl trinitrate, has shown effectiveness in eradicating biofilms in vitro, particularly against resistant Gram-positive, Gram-negative, and fungal biofilms (Rosenblatt et al., 2014).

Antitumor Activity

Research has demonstrated significant antitumor activity of this compound against Ehrlich ascites carcinoma in mice, indicating its potential use in cancer treatment (Ando et al., 1972).

Cosmetics Preservation

This compound has been studied as an alternative combination preservative in cosmetics. Its impact on the antimicrobial activity of emulsion formulations, and the influence of particle size on its efficacy, have been explored (Fang et al., 2016).

Modulation of Gut Microbiota

A study on glyceryl monocaprylate (a derivative of this compound) has shown that it modulates gut microbiota and increases the production of short-chain fatty acids without adverse effects on metabolism and inflammation (Zhang et al., 2021).

Safety in Cosmetics

This compound has been assessed for safety in cosmetics, focusing on its use as a skin conditioning agent and its dermal absorption properties (Johnson et al., 2012).

Mecanismo De Acción

Target of Action

Glyceryl 2-caprylate, also known as glyceryl caprylate, primarily targets microorganisms in cosmetic products .

Mode of Action

This compound exhibits a broad spectrum of antimicrobial activity . It interacts with the microorganisms present in cosmetic products, inhibiting their growth and proliferation . This helps to extend the shelf life of the products and ensures the safety of users .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of microorganisms, thereby preventing their growth

Pharmacokinetics

This compound is also used as a gastrointestinal permeation enhancer in the development of oral peptide pharmaceuticals . It improves the poor permeability of peptides through the intestinal epithelium, which is a major obstacle to their oral delivery

Result of Action

The primary result of this compound’s action is the inhibition of microorganism growth in cosmetic products . This extends the products’ shelf life and ensures user safety . In the context of oral peptide pharmaceuticals, this compound enhances the permeability of peptides through the intestinal epithelium, improving their oral delivery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may vary depending on the specific microorganisms present in a cosmetic product . Additionally, the effectiveness of this compound as a permeation enhancer may be affected by factors such as the pH of the gastrointestinal tract

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Glyceryl 2-caprylate plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, including lipases and esterases, which hydrolyze the ester bond to release glycerol and caprylic acid. These interactions are crucial for its function as a preservative, as the hydrolysis products can disrupt microbial cell membranes, leading to cell lysis . Additionally, this compound can interact with skin proteins, enhancing skin hydration and barrier function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It enhances skin cell function by improving hydration and barrier integrity, which is beneficial for maintaining healthy skin . In microbial cells, this compound disrupts cell membranes, leading to cell death. This antimicrobial action is particularly effective against gram-positive bacteria, yeasts, and molds . Furthermore, this compound can influence cell signaling pathways related to inflammation and immune response, potentially reducing skin irritation and promoting healing .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to microbial cell membranes, increasing membrane permeability and causing leakage of cellular contents . This binding interaction is facilitated by the amphiphilic nature of this compound, which allows it to integrate into lipid bilayers. Additionally, this compound can inhibit certain enzymes involved in microbial metabolism, further contributing to its antimicrobial properties . In skin cells, this compound enhances the expression of genes related to skin barrier function and hydration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal storage conditions, but its antimicrobial efficacy can decrease with prolonged exposure to light and heat . Studies have shown that this compound maintains its preservative properties for several months when stored properly. Long-term exposure to this compound in cell cultures has demonstrated sustained improvements in skin barrier function and hydration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances skin hydration and barrier function without causing irritation . At high doses, this compound can cause skin irritation and inflammation, indicating a threshold effect. Toxicity studies in animal models have shown that this compound is generally well-tolerated at concentrations used in cosmetic formulations, but excessive doses can lead to adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by lipases and esterases to release glycerol and caprylic acid, which can then enter various metabolic pathways . Glycerol can be utilized in glycolysis or gluconeogenesis, while caprylic acid undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle . These metabolic processes contribute to the overall energy metabolism in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to lipid transport proteins and integrating into lipid bilayers . This allows it to be effectively delivered to target sites, such as the skin or microbial cell membranes. The distribution of this compound is influenced by its amphiphilic nature, which facilitates its incorporation into both aqueous and lipid environments .

Subcellular Localization

This compound is primarily localized in the lipid bilayers of cell membranes, where it exerts its antimicrobial and moisturizing effects . It can also be found in the cytoplasm, where it interacts with enzymes involved in lipid metabolism . The subcellular localization of this compound is influenced by its amphiphilic properties, which allow it to partition into different cellular compartments.

Propiedades

IUPAC Name |

1,3-dihydroxypropan-2-yl octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,12-13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZDYFWLWAFJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195104 | |

| Record name | Glyceryl 2-caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-48-2 | |

| Record name | Glyceryl 2-caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 2-caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8TCW8DUW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

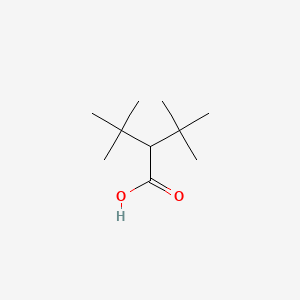

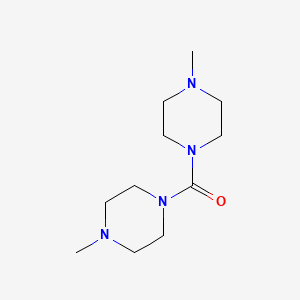

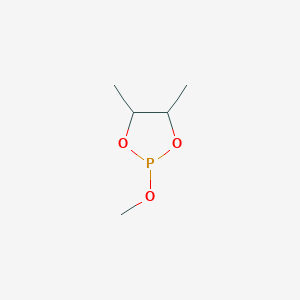

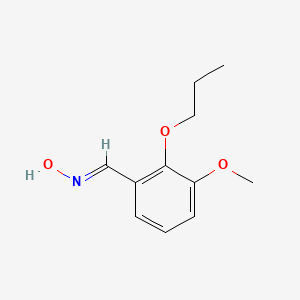

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol](/img/structure/B3052463.png)

![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)